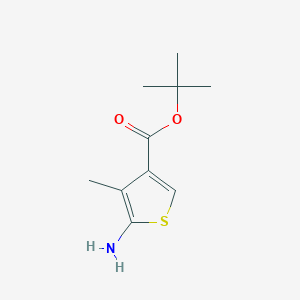![molecular formula C20H14F3N3O2S B2501290 3-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 955801-13-5](/img/structure/B2501290.png)
3-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H14F3N3O2S and its molecular weight is 417.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Functionalized Heterocycles
Researchers have developed methods for synthesizing functionalized 1H-pyrimidines, which are significant in the creation of novel therapeutic agents and materials with unique properties. For instance, the synthesis of dihydropyrido[2,3-d]pyrimidine-2,4-diones derivatives through a three-component reaction demonstrated the versatility of pyrimidine derivatives in creating structurally diverse compounds with potential biological activities (Verma & Jain, 2012).
Applications in Organic Electronics
The compound has also found applications in the field of organic electronics, particularly in the development of novel electron acceptor materials for polymer solar cells. The design of n-type conjugated polyelectrolytes incorporating thiophenyl units for use as electron transport layers in solar cells highlights the importance of these compounds in enhancing the efficiency of organic photovoltaic devices (Hu et al., 2015).
Advancements in Heterocyclic Chemistry
The exploration of heterocyclic chemistry has led to the development of new methodologies for the synthesis of fused heterocycles incorporating the trifluoromethyl group. These methodologies leverage microwave-assisted synthesis to efficiently produce pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles, demonstrating the compound's role in facilitating the creation of heterocyclic structures with potential application in drug discovery and development (Shaaban, 2008).
Contribution to Material Science
In material science, the synthesis of alcohol-soluble n-type conjugated polyelectrolytes using thiophenyl units has been shown to significantly improve the performance of polymer solar cells. This research underlines the importance of such compounds in the development of high-efficiency, low-cost renewable energy solutions (Hu et al., 2015).
Wirkmechanismus
Target of action
Pyrido[2,3-d]pyrimidines, a related class of compounds, have been found to have a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities . They have been found to target various proteins including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of action
Compounds with a similar structure have been found to form electron donor–acceptor (eda) complexes, which can undergo an intramolecular single electron transfer (set) reaction under visible light irradiation .
Biochemical pathways
Related compounds have been found to affect various signaling pathways associated with the proteins they target .
Result of action
Related compounds have been found to have antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .
Action environment
Related compounds have been found to undergo reactions under visible light irradiation .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 3-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione are largely related to its potential as a kinase inhibitor . Kinases are enzymes that play crucial roles in cellular signaling pathways, and inhibitors of these enzymes can have significant effects on cell function . The exact enzymes, proteins, and other biomolecules that this compound interacts with are not specified in the available literature .
Cellular Effects
As a potential kinase inhibitor, it could influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a potential kinase inhibitor, it may exert its effects at the molecular level by binding to kinases and inhibiting their activity . This could lead to changes in gene expression and other cellular processes .
Eigenschaften
IUPAC Name |
3-(thiophen-2-ylmethyl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O2S/c21-20(22,23)14-7-5-13(6-8-14)11-25-16-4-1-9-24-17(16)18(27)26(19(25)28)12-15-3-2-10-29-15/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUVLBIIDAOVFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C(=O)N2CC3=CC=C(C=C3)C(F)(F)F)CC4=CC=CS4)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-2-{3-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}acetamide](/img/structure/B2501209.png)

![3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2501211.png)

![4-benzyl-N-(4-fluorophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2501214.png)
![Isopropyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2501215.png)





![3-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2501227.png)

